

Application Notes: AP14145 Hydrochloride in Isolated Perfused Heart Preparations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AP14145 hydrochloride

Cat. No.: B10825825

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Introduction

AP14145 hydrochloride is a potent and selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.^{[1][2]} It equipotently inhibits KCa2.2 (SK2) and KCa2.3 (SK3) channels with an IC50 of approximately 1.1 μ M.^{[1][3][4]} These channels play a significant role in the repolarization phase of the atrial action potential.^[3] By inhibiting these channels, AP14145 prolongs the atrial effective refractory period (AERP), a key mechanism for antiarrhythmic drugs targeting atrial fibrillation (AF).^{[2][3][4]}

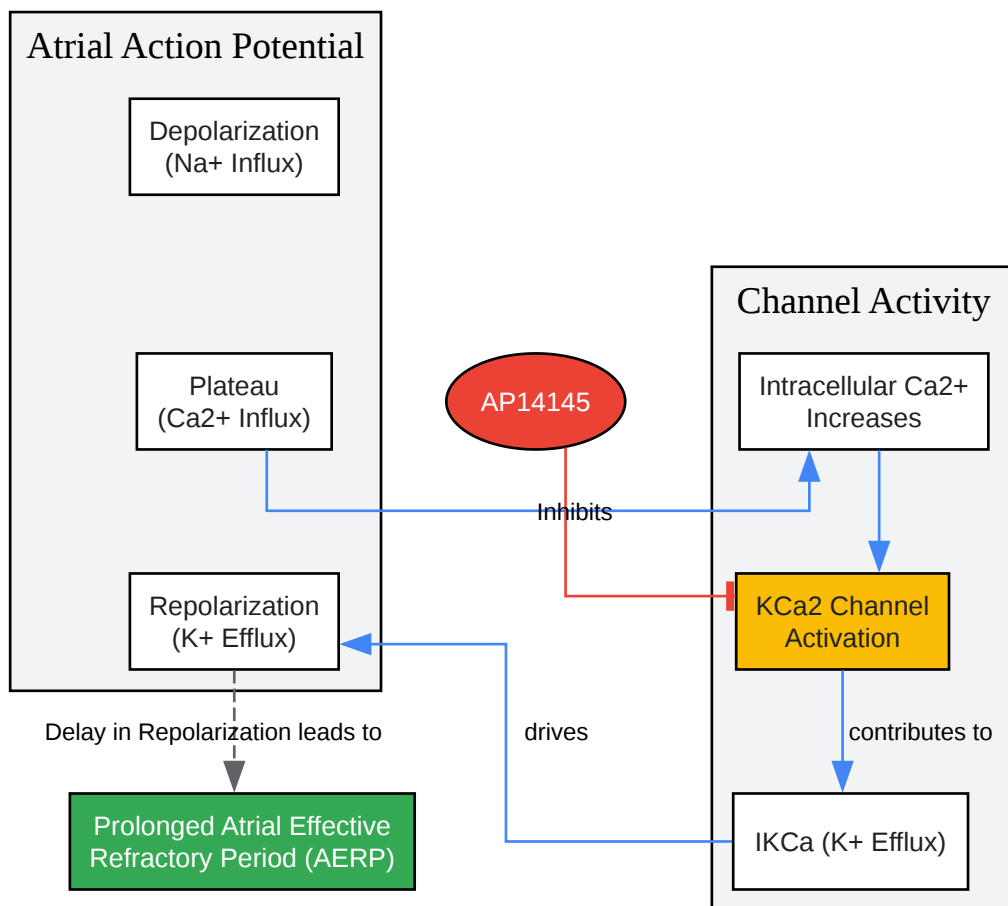
A key advantage of AP14145 is its atrial selectivity. Studies in isolated perfused heart models have demonstrated that AP14145 prolongs AERP without significantly affecting ventricular repolarization (e.g., the QT interval).^{[5][6]} This profile suggests a lower risk of proarrhythmic ventricular effects, which are a common concern with other classes of antiarrhythmic drugs.^[5] AP14145 acts as a negative allosteric modulator by increasing the EC50 of Ca2+ on KCa2.3 channels, thereby reducing the channel's sensitivity to calcium.^{[1][3][4]}

These application notes provide protocols and data for utilizing **AP14145 hydrochloride** in isolated perfused heart preparations (Langendorff setup) to study its effects on cardiac electrophysiology.

Mechanism of Action in Atrial Myocytes

AP14145 targets KCa2 channels, which are activated by intracellular Ca2+ during the action potential. The resulting K+ efflux contributes to the repolarization of the atrial myocyte. By

inhibiting this current (IKCa), AP14145 delays repolarization, thereby extending the action potential duration and the effective refractory period.



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Caption: Mechanism of AP14145 in prolonging the atrial effective refractory period.

Data Presentation: Electrophysiological Effects

The following tables summarize the quantitative effects of **AP14145 hydrochloride** observed in isolated perfused heart preparations from different species.

Table 1: Effect of AP14145 on Atrial Effective Refractory Period (AERP) in Isolated Guinea Pig Hearts

Parameter	Vehicle (Control)	AP14145 (1 μ M)	% Change
Baseline AERP (ms)	88 \pm 4	88 \pm 3	0%
AERP after Drug (ms)	88 \pm 4	108 \pm 4	+22.7%

Data synthesized from studies on isolated Langendorff-perfused guinea pig hearts.[5]

Table 2: Atrial vs. Ventricular Electrophysiological Effects of AP14145 in Isolated Guinea Pig Hearts

Parameter	Vehicle (Control)	AP14145 (1 μ M)	Significance
AERP Prolongation (ms)	0	+20	p < 0.05
QTcB Prolongation (ms)	0	+5	Not Significant

QTcB: QT interval with Bazett's correction for heart rate. Data highlights the atrial-selective nature of AP14145.[5][6]

Table 3: Selectivity Profile of AP14145 Against Various Cardiac Ion Channels

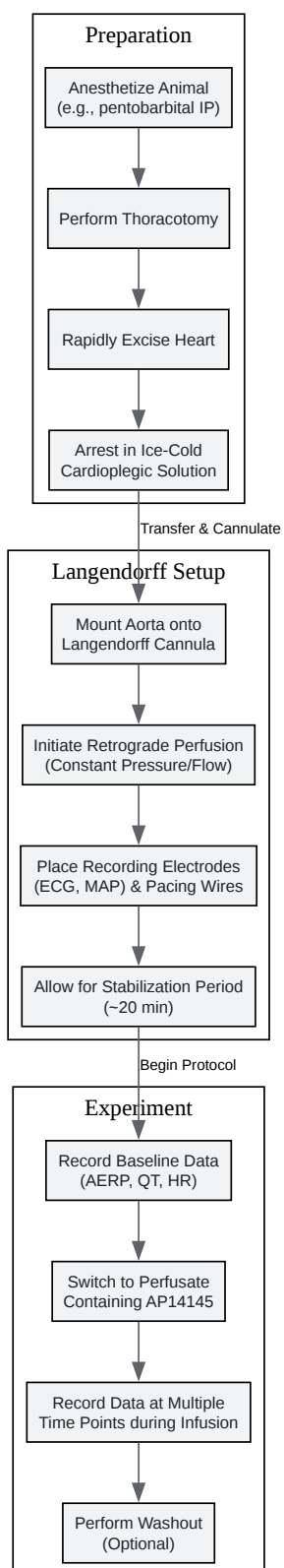
Channel	Current	IC50
KCa2.2 / KCa2.3	IKCa	1.1 μ M
Kir3.1/Kir3.4	IKACH	9.3 μ M
hERG (KV11.1)	IKr	71.8 μ M
KV1.5	IKur	> 30 μ M
KV7.1/KCNE1	IKs	> 30 μ M
NaV1.5	INa	> 15 μ M
CaV1.2	ICaL	No significant block at 1-10 μ M

Data from patch-clamp studies, demonstrating selectivity for KCa2 channels over other key cardiac ion channels.[1]

Experimental Protocols

Protocol 1: Langendorff Isolated Heart Perfusion for Electrophysiological Assessment

This protocol describes the methodology for assessing the effects of AP14145 on AERP and other ECG parameters in an isolated rodent (rat or guinea pig) heart using the Langendorff technique.[7][8]



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Caption: Experimental workflow for isolated heart studies using the Langendorff apparatus.

I. Reagents and Solutions

- Perfusion Buffer (e.g., Krebs-Henseleit Solution):
 - NaCl: 118 mM
 - KCl: 4.7 mM
 - CaCl₂: 2.5 mM
 - MgSO₄: 1.2 mM
 - KH₂PO₄: 1.2 mM
 - NaHCO₃: 25 mM
 - Glucose: 11 mM
 - Continuously gassed with 95% O₂ / 5% CO₂ to maintain pH ~7.4.
- **AP14145 Hydrochloride** Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.[2] The final concentration in the perfusate should be achieved by dilution, ensuring the final solvent concentration is minimal (<0.1%).
- Anesthetic: Sodium pentobarbital or similar injectable anesthetic.
- Anticoagulant: Heparin.

II. Apparatus

- Langendorff perfusion system with a water-jacketed reservoir and tubing to maintain temperature at 37°C.[7][8]
- Peristaltic pump (for constant flow) or a fixed-height reservoir (for constant pressure).
- Aortic cannula appropriately sized for the species.
- Pacing and recording electrodes (for ECG and/or monophasic action potentials).

- Data acquisition system to record electrophysiological signals.

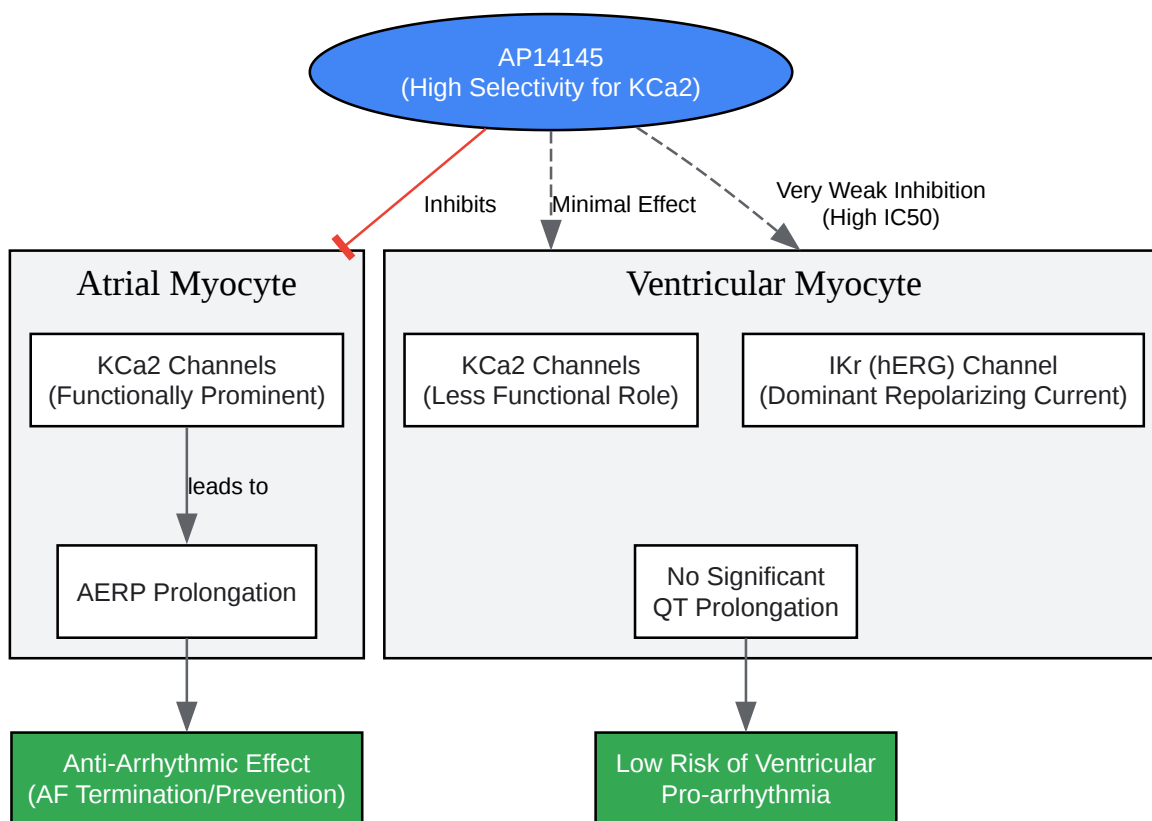
III. Procedure

- **Animal Preparation:** Anesthetize the animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation. Confirm deep anesthesia by checking for the absence of a pedal withdrawal reflex.[\[9\]](#)
- **Heart Excision:** Perform a thoracotomy to expose the heart. Rapidly excise the heart by cutting the major vessels and immediately place it in ice-cold perfusion buffer to induce cardioplegia.[\[9\]](#)
- **Cannulation:** Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus. Secure it with surgical sutures.[\[9\]](#)
- **Initiate Perfusion:** Start retrograde perfusion immediately with the oxygenated, warmed Krebs-Henseleit buffer. The perfusion pressure forces the aortic valve closed, directing the buffer into the coronary arteries.[\[7\]](#)[\[10\]](#) The heart should resume beating shortly after perfusion begins.
- **Stabilization:** Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure stable heart rate, coronary flow, and contractile function.[\[5\]](#)
- **Baseline Recording:** Place pacing and recording electrodes on the atrial and ventricular epicardium. Measure the baseline AERP by delivering a train of stimuli (S1) followed by a premature stimulus (S2). The AERP is defined as the longest S1-S2 interval that fails to produce a propagated response.[\[5\]](#) Record baseline ECG to determine QT interval and heart rate.
- **Drug Perfusion:** Switch the perfusion to a buffer containing the desired final concentration of **AP14145 hydrochloride** (e.g., 1 μ M or 10 μ M).[\[3\]](#)[\[5\]](#)
- **Data Acquisition:** Continuously record ECG and measure AERP at regular intervals (e.g., every 5-10 minutes) for the duration of the drug infusion to determine the time course of the drug's effect.

- Washout (Optional): After the drug perfusion period, switch back to the control buffer to observe the reversibility of the effects.

Logical Relationship of Atrial-Selective Action

The therapeutic goal of an AF drug is to prolong the AERP without affecting ventricular function, which could lead to dangerous arrhythmias. AP14145 achieves this through its selective action on KCa2 channels, which are more functionally important in the atria than the ventricles.



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Caption: Logic of AP14145's atrial-selective antiarrhythmic action.

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- To cite this document: BenchChem. [Application Notes: AP14145 Hydrochloride in Isolated Perfused Heart Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825825#ap14145-hydrochloride-in-isolated-perfused-heart-preparations]

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